(6-Bromo-8-fluoro-3-quinolyl)methanol
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Overview
Description
(6-Bromo-8-fluoro-3-quinolyl)methanol: is a chemical compound with the molecular formula C10H7BrFNO and a molar mass of 256.07 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns on the quinoline ring .
Industrial Production Methods: Industrial production methods for (6-Bromo-8-fluoro-3-quinolyl)methanol are not widely documented. the process would likely involve large-scale chemical synthesis techniques, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (6-Bromo-8-fluoro-3-quinolyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction could produce dehalogenated quinoline derivatives .
Scientific Research Applications
Chemistry: In chemistry, (6-Bromo-8-fluoro-3-quinolyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new compounds .
Biology: In biological research, this compound can be used to study the effects of halogenated quinoline derivatives on various biological systems. It may serve as a probe to investigate the interactions between quinoline derivatives and biological targets .
Medicine: Its structure suggests it could be a candidate for the development of new therapeutic agents, particularly those targeting diseases involving quinoline-sensitive pathways .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities .
Mechanism of Action
The mechanism of action of (6-Bromo-8-fluoro-3-quinolyl)methanol involves its interaction with molecular targets in biological systems. The bromine and fluorine atoms, along with the quinoline core, contribute to its binding affinity and specificity for certain enzymes or receptors. The hydroxyl group may also play a role in hydrogen bonding interactions, further influencing its activity .
Comparison with Similar Compounds
- 6-Bromo-3-quinolylmethanol
- 8-Fluoro-3-quinolylmethanol
- 6-Bromo-8-fluoroquinoline
Comparison: Compared to these similar compounds, (6-Bromo-8-fluoro-3-quinolyl)methanol is unique due to the presence of both bromine and fluorine atoms on the quinoline ring. This dual substitution pattern can significantly influence its chemical reactivity and biological activity, making it distinct from compounds with only one halogen substituent .
Biological Activity
(6-Bromo-8-fluoro-3-quinolyl)methanol, with the molecular formula C10H7BrFNO and a molar mass of 256.07 g/mol, is a halogenated quinoline derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
The compound features a unique substitution pattern with both bromine and fluorine atoms on the quinoline ring, which influences its chemical reactivity and biological activity. The presence of a hydroxymethyl group enhances its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity to target proteins.
Antimicrobial Activity
Research indicates that halogenated quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. A comparative analysis with other quinoline derivatives suggests that the presence of halogens enhances antibacterial potency.
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
This compound | 25 µg/mL |
6-Bromo-3-quinolylmethanol | 50 µg/mL |
8-Fluoro-3-quinolylmethanol | 40 µg/mL |
Case Studies
- Antimalarial Properties : A study compared various quinoline methanols for their efficacy against Plasmodium falciparum. This compound demonstrated promising results, showing lower CNS permeability compared to mefloquine while retaining therapeutic activity .
- Inhibition of Type III Secretion System : In research focused on bacterial virulence factors, this compound was evaluated for its ability to inhibit the secretion system in pathogenic bacteria. At concentrations above 50 µM, it significantly reduced the secretion of virulence factors, highlighting its potential as an antibacterial agent .
Comparative Analysis with Similar Compounds
The unique dual halogen substitution in this compound sets it apart from other related compounds. The following table summarizes key differences:
Compound | Bromine | Fluorine | Antibacterial Activity |
---|---|---|---|
This compound | Yes | Yes | High |
6-Bromo-3-quinolylmethanol | Yes | No | Moderate |
8-Fluoro-3-quinolylmethanol | No | Yes | Moderate |
Properties
IUPAC Name |
(6-bromo-8-fluoroquinolin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c11-8-2-7-1-6(5-14)4-13-10(7)9(12)3-8/h1-4,14H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHACVFPLLNEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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